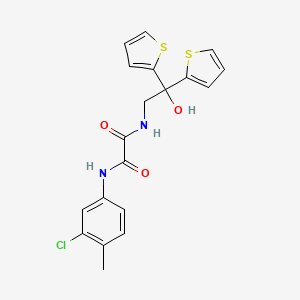![molecular formula C19H23N5O2 B2403604 1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 1359066-50-4](/img/structure/B2403604.png)
1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a fused ring system containing two nitrogen atoms in the quinoxaline ring and three nitrogen atoms in the triazole ring. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity .Chemical Reactions Analysis
Triazoloquinoxalines, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions and their mechanisms would depend on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Triazoloquinoxalines are generally stable compounds. They are likely to be solid at room temperature and may have a high melting point due to the presence of the aromatic ring system. They may also exhibit fluorescence .Wissenschaftliche Forschungsanwendungen
Anticancer and Antifibrotic Agents
- TGF-β Type I Receptor Kinase Inhibition : A study describes the synthesis and evaluation of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles as prototype inhibitors of TGF-β type I receptor kinase (ALK5). These compounds, including EW-7197, showed significant ALK5 inhibitory activity, kinase selectivity, and oral bioavailability, suggesting their potential as cancer immunotherapeutic and antifibrotic agents (Jin et al., 2014).
Antimicrobial Activity
- Synthesis of Quinoxaline Derivatives : Research on new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed that certain compounds possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential for antimicrobial applications (Reddy et al., 2015).
Enzymatic Inhibition
- Adenosine Receptor Antagonists : A study on 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists revealed compounds with potent and selective inhibitory activity. These findings suggest applications in designing selective receptor antagonists (Catarzi et al., 2005).
Antitubercular Agents
- Triazoloquinoxalines Synthesis : A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized and evaluated for their antitubercular activity, with certain compounds showing promising results. This research highlights the potential of these compounds as antitubercular agents (Sekhar et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-oxo-2-piperidin-1-ylethyl)-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13(2)17-20-21-18-19(26)23(12-16(25)22-10-6-3-7-11-22)14-8-4-5-9-15(14)24(17)18/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLRXMGYYIIKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

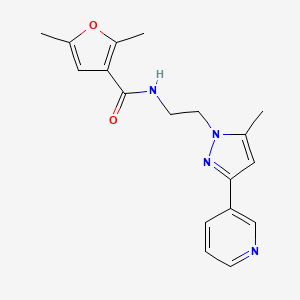

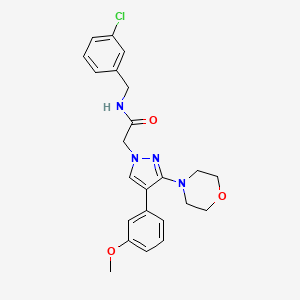
![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)
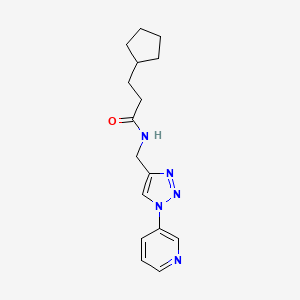
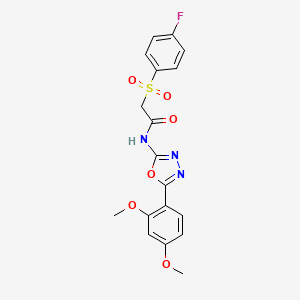
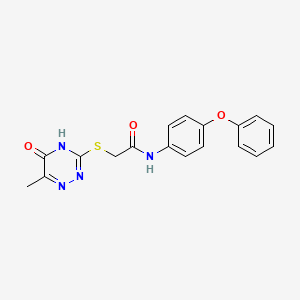
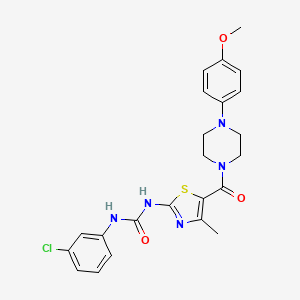
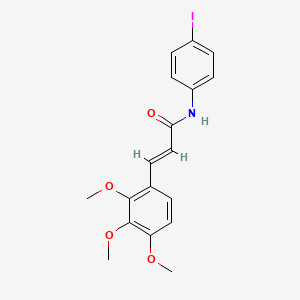
![[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B2403539.png)
![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2403540.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2403543.png)
